molecular formula C17H16F2O B1302613 4-n-Butyl-3',4'-difluorobenzophenone CAS No. 845781-04-6

4-n-Butyl-3',4'-difluorobenzophenone

Cat. No.: B1302613
CAS No.: 845781-04-6
M. Wt: 274.3 g/mol
InChI Key: PRQKSSOAHRWKSW-UHFFFAOYSA-N
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Description

4-Butyl-3’,4’-difluorobenzophenone is a chemical compound that belongs to the family of benzophenones. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Butyl-3’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. This reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

Industrial Production Methods

Industrial production methods for similar compounds, such as 4,4’-difluorobenzophenone, involve a two-step synthesis. In the first step, fluorobenzene is reacted with formaldehyde under catalysis by organic sulphonic acids to give difluorodiphenylmethane. The product obtained is then isolated and oxidized with nitric acid to give the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3’,4’-difluorobenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include aluminium chloride for acylation, nitric acid for oxidation, and various reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Butyl-3’,4’-difluorobenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of high-performance polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-Butyl-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: A closely related compound used as a precursor to polyetherether ketone (PEEK), a high-performance polymer.

    4-tert-Butyl-3’,4’-difluorobenzophenone: Another similar compound with applications in proteomics research.

Uniqueness

4-Butyl-3’,4’-difluorobenzophenone is unique due to its specific structural features, such as the butyl group and the difluoro substitution pattern. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

(4-butylphenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKSSOAHRWKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373808
Record name 4-butyl-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-04-6
Record name (4-Butylphenyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyl-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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